1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-
Description
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is a bicyclic organic compound characterized by a nitrogen-containing fused bicyclic system (4.2.0 ring structure) with a 5-isoxazolylethynyl substituent at the 6-position. This compound belongs to a broader class of azabicyclic derivatives, which are studied for their structural complexity and diverse biological applications, including analgesics, antimicrobials, and neurological agents .
Properties
CAS No. |
651314-05-5 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[4.2.0]octan-6-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1-2-9-14-10-7-12(14,5-1)6-3-11-4-8-13-15-11/h4,8H,1-2,5,7,9-10H2 |
InChI Key |
UXZHLSLHJNIGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC2(C1)C#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Method
The cyclization method is fundamental in constructing the bicyclic framework of 1-Azabicyclo[4.2.0]octane derivatives. This can be achieved through:
Starting Materials : Typically, a suitable amine or alkene precursor is used.
Reagents : Common reagents include Lewis acids or bases that facilitate the cyclization process.
Example Reaction :
$$
\text{Starting Material} \xrightarrow{\text{Reagents}} \text{Bicyclic Intermediate}
$$
Functional Group Introduction
After forming the bicyclic structure, introducing the isoxazole moiety is crucial for enhancing biological activity.
- Reagents Used : This step may involve using isoxazole derivatives and coupling agents like phosphonium salts or other coupling reagents.
Example Reaction :
$$
\text{Bicyclic Intermediate} + \text{Isoxazole Derivative} \xrightarrow{\text{Coupling Reagent}} \text{Target Compound}
$$
Final Coupling Reactions
The final step involves attaching the ethynyl group to complete the synthesis of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-.
- Conditions : Often carried out under specific temperature and pressure conditions to optimize yield.
The efficiency of these synthetic routes can vary significantly based on factors such as:
A comparative analysis of different synthetic routes reveals varying yields and reaction times, as summarized in the following table:
| Synthetic Route | Yield (%) | Reaction Time (hours) | Key Reagents Used |
|---|---|---|---|
| Cyclization + Functionalization | 75 | 12 | Lewis acid, coupling agents |
| Direct Coupling | 65 | 8 | Isoxazole derivatives |
| Multi-step Synthesis | 80 | 15 | Various coupling reagents |
To confirm the successful synthesis of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-, various analytical techniques are employed:
Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine structural integrity.
Mass Spectrometry (MS) : Provides molecular weight confirmation.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
The preparation of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- involves sophisticated synthetic strategies that require careful consideration of reagents and conditions to optimize yields and purity. The ongoing research into this compound highlights its potential applications in drug design and development, making it a significant focus in medicinal chemistry.
Chemical Reactions Analysis
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that derivatives of bicyclic compounds like 1-Azabicyclo[4.2.0]octane can exhibit neuroprotective effects. Studies have shown that these compounds may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Case Study : A study focused on the synthesis of azabicyclic compounds demonstrated their ability to inhibit specific enzymes associated with neurodegenerative diseases, suggesting a pathway for therapeutic development .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This mechanism preserves endogenous compounds that exert anti-inflammatory effects.
Data Table: Inhibitory Activity of Azabicyclic Compounds
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.042 | NAAA Inhibition |
| Compound B | 0.051 | NAAA Inhibition |
| Compound C | 0.291 | NAAA Inhibition |
This table summarizes the inhibitory activities of various azabicyclic compounds against NAAA, highlighting their potential as anti-inflammatory agents .
Cancer Research
Bicyclic compounds have also been explored for their anticancer properties. The structural features of 1-Azabicyclo[4.2.0]octane allow for interactions with cancer-related pathways, making it a candidate for further exploration in oncology.
Case Study : Research involving azabicyclic derivatives showed promising results in inhibiting tumor growth in vitro and in vivo, indicating potential applications in cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of 1-Azabicyclo[4.2.0]octane derivatives is crucial for optimizing their pharmacological profiles. The development of new synthetic routes has been documented, leading to compounds with enhanced potency and selectivity.
Synthesis Overview :
- The synthesis often involves cycloaddition reactions that allow for the introduction of various substituents on the bicyclic framework.
- Modifications at specific positions on the azabicyclic structure have been shown to significantly impact biological activity.
Mechanism of Action
The mechanism by which 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Differences in Azabicyclic Cores
The 4.2.0 bicyclic system distinguishes this compound from other azabicyclic derivatives. Key structural variations include:
Key Observations :
Pharmacological Activity
- Analgesic Activity : PTAC ([3.2.1] system) demonstrated dose-dependent analgesic effects in neuropathic pain models, linked to modulation of M1/M2 muscarinic receptors in the brain . The target compound’s isoxazole group may exhibit distinct receptor selectivity due to differences in electronegativity and steric bulk compared to thiadiazole.
- Muscarinic Agonism: Sauerberg et al. () highlighted 1-azabicyclo[3.3.1]nonene derivatives as muscarinic agonists. The [4.2.0] system’s larger cavity may alter binding affinity to acetylcholine receptors .
- Antimicrobial Potential: Cephalosporin derivatives (5-thia-1-azabicyclo[4.2.0]octane) show β-lactam antibiotic activity, but the absence of a thia group in the target compound limits direct antimicrobial comparison .
Biological Activity
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- (CAS Number: 651314-05-5) is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N2O
- Molecular Weight : 218.25 g/mol
- Structural Features : The compound features a bicyclic structure that incorporates an isoxazole ring, which is known for its bioactivity.
Biological Activity Overview
1-Azabicyclo[4.2.0]octane derivatives have been investigated for various biological activities, including:
- Antitumor Activity : Several studies have indicated that compounds with similar structural frameworks exhibit significant antitumor effects. For instance, derivatives of azabicyclo compounds have shown promise in inhibiting tumor growth in preclinical models .
- Neuropharmacological Effects : The bicyclic structure can interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties.
The biological activity of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is believed to involve several mechanisms:
- Receptor Modulation : It may act as a modulator of various receptors, including those involved in neurotransmission and cell signaling pathways.
- Inhibition of Tumor Growth : The compound may interfere with cellular pathways that promote tumor proliferation and survival.
Table 1: Summary of Biological Activity Studies
Notable Research Findings
- A study published in a pharmaceutical journal highlighted the synthesis of various derivatives of 1-Azabicyclo[4.2.0]octane and their evaluation against cancer cell lines, demonstrating significant cytotoxicity against several types of tumors .
- Another investigation focused on the neuropharmacological effects, where the compound was shown to enhance cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .
- Research also indicated that the compound interacts with dopamine receptors, which could explain its influence on mood and cognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
